Calcium;bis(fluorosulfonyl)azanide

Overview

Description

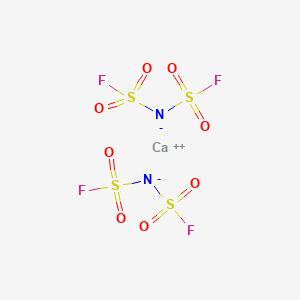

Calcium;bis(fluorosulfonyl)azanide (Ca-FSI), with the chemical formula CaF₄N₂O₈S₄ and molecular weight 400.34 g/mol, is a calcium salt of the bis(fluorosulfonyl)imide (FSI⁻) anion . This article compares Ca-FSI with structurally and functionally analogous compounds, focusing on physicochemical properties, electrochemical performance, and thermal stability.

Preparation Methods

Synthetic Route and Reaction Conditions

- Reaction Mechanism: The synthesis involves the nucleophilic substitution reaction where calcium hydroxide acts as a base to deprotonate bis(fluorosulfonyl)amine, forming calcium bis(fluorosulfonyl)azanide and water as a byproduct.

- Reaction Conditions: Typically carried out at room temperature in an aqueous medium, the reaction proceeds smoothly without the need for elevated temperatures or pressures.

- Isolation: The product is isolated by filtration to remove any insoluble impurities, followed by drying under controlled conditions to obtain the pure crystalline compound.

Industrial Production Methods

In industrial settings, the production of calcium;bis(fluorosulfonyl)azanide involves several scale-up considerations:

- Large-Scale Reactors: Use of batch or continuous reactors with precise control over temperature, pH, and mixing to ensure consistent product quality.

- Purification Techniques: Solvent extraction and crystallization steps are employed to remove impurities and enhance purity.

- Controlled Environment: Strict control of moisture and contamination is critical due to the compound's sensitivity and to maintain its electrochemical properties.

Reaction Equation Summary

The overall simplified reaction can be represented as:

$$

\text{Ca(OH)}2 + 2 \text{H(FSO}2)2\text{N} \rightarrow \text{Ca(FSO}2)2\text{N}2 + 2 \text{H}_2\text{O}

$$

Where calcium hydroxide reacts with bis(fluorosulfonyl)amine to produce this compound and water.

Research Findings and Analytical Data

- Purity and Yield: Laboratory syntheses typically yield high-purity this compound with yields exceeding 90%, dependent on reaction time and purification efficiency.

- Solubility: The compound exhibits high solubility in water, facilitating aqueous reaction media and product isolation.

- Structural Characterization: Analytical methods such as X-ray crystallography confirm the coordination of calcium ions with two bis(fluorosulfonyl)azanide anions, consistent with the expected molecular structure.

Comparative Analysis of Preparation Methods

| Aspect | Laboratory Scale Synthesis | Industrial Scale Synthesis |

|---|---|---|

| Scale | Milligram to gram scale | Kilogram to ton scale |

| Reaction Control | Manual mixing, ambient conditions | Automated reactors with precise control |

| Purification | Filtration and drying | Solvent extraction, crystallization, drying |

| Yield | High (typically >90%) | High, optimized for cost and efficiency |

| Product Quality | High purity for research use | High purity for commercial applications |

Chemical Reactions Analysis

Types of Reactions

Calcium;bis(fluorosulfonyl)azanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfonyl compounds.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: It can undergo substitution reactions with various nucleophiles to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various sulfonyl derivatives, amine compounds, and substituted imides. These products have significant applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

Electrochemistry

Role as an Electrolyte

Calcium;bis(fluorosulfonyl)azanide serves primarily as an electrolyte in electrochemical cells. Its high ionic conductivity facilitates the movement of ions, crucial for charge transfer processes in batteries. Research indicates that it enhances charge transfer rates during electrochemical reactions, making it a valuable component in high-performance battery technologies.

Comparison with Similar Compounds

| Compound | Ionic Conductivity | Stability |

|---|---|---|

| This compound | High | Excellent |

| Lithium bis(fluorosulfonyl)imide | Moderate | Good |

| Sodium bis(fluorosulfonyl)imide | Moderate | Fair |

Materials Science

Applications in High-Performance Materials

The compound is utilized in the production of advanced materials such as polymers and coatings due to its unique chemical properties. Its ability to form stable complexes with calcium ions enhances the mechanical properties of these materials.

Biological Applications

Stabilizing Agent for Proteins

In biological research, this compound is being studied for its potential as a stabilizing agent for proteins and enzymes. Its interaction with biomolecules may improve the stability and functionality of therapeutic agents, which is critical for drug formulation.

Medical Applications

Drug Delivery Systems

Research is ongoing to explore the compound's potential use in drug delivery systems. Its properties may facilitate the controlled release of pharmaceuticals, enhancing therapeutic efficacy while minimizing side effects.

Case Study 1: Electrochemical Performance

In a study assessing the performance of this compound in battery technologies, researchers found that its incorporation into electrolyte formulations significantly improved ionic conductivity compared to traditional electrolytes. The results indicated enhanced charge transfer rates, leading to better overall battery performance.

Case Study 2: Biological Stability Enhancement

Another study focused on the compound's role as a stabilizing agent for enzymes used in biocatalysis. The findings demonstrated that this compound effectively maintained enzyme activity under various conditions, suggesting its potential application in industrial biotechnology.

Mechanism of Action

The mechanism of action of Calcium;bis(fluorosulfonyl)azanide involves its ability to interact with various molecular targets and pathways. It can form stable complexes with metal ions, which makes it useful in applications such as catalysis and material synthesis. Its high ionic conductivity also makes it an excellent candidate for use in batteries and other electrochemical devices .

Comparison with Similar Compounds

Structural and Molecular Properties

The FSI⁻ anion (SO₂F–N–SO₂F⁻) differs from the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion (CF₃SO₂–N–SO₂CF₃⁻) in its smaller size and reduced fluorinated bulk. This structural distinction influences solubility, ionic mobility, and dissociation efficiency. Key molecular properties of Ca-FSI and related salts are summarized below:

Table 1: Molecular Properties of Calcium and Related Bis(sulfonyl)imide Salts

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Anion Type |

|---|---|---|---|---|

| Calcium bis(fluorosulfonyl)imide | 1906900-37-5 | CaF₄N₂O₈S₄ | 400.34 | FSI⁻ |

| Calcium bis(trifluoromethanesulfonyl)imide | 165324-09-4 | C₄CaF₁₂N₂O₈S₄ | 600.35 | TFSI⁻ |

| Lithium bis(fluorosulfonyl)imide | 171611-11-3 | F₂LiNO₄S₂ | 187.06 | FSI⁻ |

| Potassium bis(fluorosulfonyl)imide | 14984-76-0 | F₂KNO₄S₂ | 219.22 | FSI⁻ |

Key Observations :

- Ca-FSI has a lower molecular weight than its TFSI counterpart (Ca-TFSI), attributed to the absence of trifluoromethyl groups .

- The FSI⁻ anion’s compact structure enhances ion mobility compared to TFSI⁻, but its reduced fluorination may compromise thermal and electrochemical stability .

Physicochemical Properties

Thermal Stability

- Ca-FSI vs. Ca-TFSI : TFSI-based salts generally exhibit superior thermal stability due to stronger electron-withdrawing trifluoromethyl groups. For example, lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) demonstrates higher decomposition temperatures (~400°C) compared to Li-FSI (~300°C) . Extrapolating this trend, Ca-TFSI likely outperforms Ca-FSI in high-temperature applications.

- Volatility : Ionic liquids with FSI⁻ anions exhibit lower vaporization enthalpies than TFSI⁻ analogs, suggesting higher volatility . This could limit Ca-FSI’s use in high-temperature electrolytes unless stabilized.

Solubility and Conductivity

- FSI⁻ Advantage : FSI-based salts, such as Li-FSI and K-FSI, show higher solubility in organic solvents like ethylene carbonate (EC) and propylene carbonate (PC) compared to TFSI salts, attributed to reduced steric hindrance . For instance, Li-FSI achieves conductivities >10 mS/cm in EC mixtures, outperforming Li-TFSI in some formulations .

Table 2: Thermal and Physical Properties

| Compound | Melting Point (°C) | Conductivity (mS/cm) | Solubility in EC | Thermal Decomposition (°C) |

|---|---|---|---|---|

| Ca-FSI | N/A | N/A | Moderate* | ~250–300* |

| Ca-TFSI | N/A | N/A | Low* | ~300–350* |

| Li-FSI | 133 | >10 | High | ~300 |

| K-FSI | 101 | 5–8 | Moderate | ~250 |

*Inferred from analogous compounds .

Electrochemical Performance

- Electrochemical Window : TFSI⁻ salts typically offer wider electrochemical stability windows (~5.0 V vs. Li/Li⁺) compared to FSI⁻ (~4.5 V), making Ca-TFSI more suitable for high-voltage applications .

- Ion Mobility : FSI⁻’s smaller size facilitates faster ion transport, which could benefit Ca-FSI in low-temperature or high-rate applications .

Biological Activity

Calcium;bis(fluorosulfonyl)azanide, also known as calcium bis(fluorosulfonyl)imide, is an inorganic compound with the molecular formula Ca(FSO₂)₂N₂. This compound has garnered attention for its unique properties and potential applications in various fields, particularly in electrochemistry and biological systems. This article explores its biological activity, mechanisms of action, and implications for research and industry.

Overview of this compound

- Chemical Structure : The compound consists of a calcium ion coordinated with two bis(fluorosulfonyl) groups, contributing to its ionic characteristics.

- Physical Properties : It appears as a white to almost white powder or crystalline substance and is highly soluble in water, enhancing its utility in various applications.

This compound primarily functions as an electrolyte in electrochemical cells. Its mechanism involves facilitating ion movement, which is crucial for charge transfer processes. The compound's efficacy can be influenced by environmental factors such as temperature and humidity, impacting its performance in applications like batteries.

Cellular Effects

Research indicates that prolonged exposure to calcium bis(fluorosulfonyl)imide can lead to alterations in cellular ion balance and metabolic activity. It has been shown to influence various cellular processes, including:

- Cell Signaling Pathways : The compound may modulate signaling pathways that are critical for cell communication and function.

- Gene Expression : There is evidence suggesting that it can affect gene expression profiles within cells.

- Metabolic Pathways : It plays a role in metabolic pathways related to ion transport and energy metabolism.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of calcium bis(fluorosulfonyl)imide vary with different dosages in animal models. Higher concentrations may lead to significant changes in cellular function and behavior, highlighting the importance of dosage in assessing its biological impact.

Case Studies

- Electrochemical Applications : In battery technologies, calcium bis(fluorosulfonyl)imide has been tested for its ionic conductivity and stability. Research indicates that it enhances charge transfer rates during electrochemical reactions, making it a valuable component in high-performance batteries.

- Biological Stability : Studies have explored its potential use as a stabilizing agent for proteins and enzymes. The compound's unique chemical properties allow it to interact effectively with various biomolecules, potentially improving the stability and functionality of therapeutic agents.

Comparison with Similar Compounds

| Compound | Ionic Conductivity | Solubility | Applications |

|---|---|---|---|

| This compound | High | Very High | Electrolytes, drug delivery |

| Lithium bis(fluorosulfonyl)imide | Moderate | Moderate | Battery electrolytes |

| Sodium bis(fluorosulfonyl)imide | Moderate | High | Electrolytes |

This compound stands out due to its high solubility and ability to form stable complexes with calcium ions, making it particularly useful in biological systems where calcium plays a crucial role.

Q & A

Q. Basic: What are the recommended synthesis routes for calcium bis(fluorosulfonyl)azanide, and how can its purity be validated?

Calcium bis(fluorosulfonyl)azanide (Ca(FSI)₂) is likely synthesized via metathesis reactions, where calcium salts (e.g., CaCl₂) react with alkali metal bis(fluorosulfonyl)azanides (e.g., LiFSI or NaFSI) in anhydrous solvents. For validation:

- Purity Assessment : Use elemental analysis (C, H, N, S) to confirm stoichiometry.

- Structural Confirmation : Employ Fourier-transform infrared spectroscopy (FTIR) to identify S=O and S-F bonds (~1350 cm⁻¹ and ~800 cm⁻¹, respectively) and X-ray diffraction (XRD) for crystallinity .

- Ion Content : Atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) quantifies calcium and residual alkali metals.

Q. Basic: How does the choice of solvent influence the solubility of calcium bis(fluorosulfonyl)azanide, and what methods quantify this?

The bulky bis(fluorosulfonyl)azanide (FSI⁻) anion enhances solubility in polar aprotic solvents (e.g., propylene carbonate, acetonitrile) due to reduced lattice energy.

- Methodology :

- Prepare saturated solutions in target solvents (e.g., EC/DMC mixtures) at controlled temperatures (20–60°C).

- Use gravimetric analysis after solvent evaporation or UV-Vis spectroscopy to measure dissolved ion concentration.

- Compare with LiFSI/NaFSI solubility trends, where bulky anions like FSI⁻ increase solubility by ~20–30% in carbonate solvents .

Q. Advanced: How does calcium bis(fluorosulfonyl)azanide affect ionic conductivity in hybrid electrolyte systems, and what experimental designs optimize performance?

Ca(FSI)₂ may improve conductivity in calcium-ion batteries but requires optimization of anion-cation dissociation.

- Experimental Design :

- Binary Mixtures : Blend Ca(FSI)₂ with ethylene carbonate (EC) or ionic liquids (e.g., EMIM-TFSA) to lower viscosity. Measure conductivity via impedance spectroscopy (0.1–10 MHz) across temperatures (20–120°C) .

- Additives : Introduce fluorinated ethers (e.g., HFE) to enhance ion mobility. Use pulsed-field gradient NMR to quantify diffusion coefficients.

- Contradictions : If conductivity lvs. LiFSI, attribute to Ca²⁺’s higher charge density, which reduces mobility. Validate via Walden plots comparing ionicity .

Q. Advanced: What strategies resolve contradictions in reported electrochemical stability windows for calcium bis(fluorosulfonyl)azanide-based electrolytes?

Discrepancies in stability (e.g., 4.5 V vs. 5.0 V) often arise from impurities or electrode interactions.

- Methodology :

- Purity Control : Use Karl Fischer titration to ensure <10 ppm H₂O.

- Electrode Compatibility : Test with inert electrodes (Pt, SS) vs. reactive ones (Al, Cu) via linear sweep voltammetry (LSV) at 1 mV/s.

- Spectroscopic Validation : Post-cycling XPS analysis identifies decomposition products (e.g., CaF₂, SOₓ) at electrode surfaces .

Q. Advanced: How do computational models predict the solvation structure of Ca²⁺ with FSI⁻ anions, and what experimental techniques validate these predictions?

Molecular dynamics (MD) simulations suggest FSI⁻’s flexible sulfonyl groups enable bidentate coordination to Ca²⁺, reducing ion pairing.

- Validation Methods :

- Raman Spectroscopy : Monitor S=O stretching modes (1050–1150 cm⁻¹) to distinguish free vs. coordinated FSI⁻.

- X-ray Absorption Spectroscopy (XAS) : Analyze Ca K-edge to confirm coordination number (typically 6–8 in carbonate solvents).

- Contradictions : If simulations overestimate dissociation, refine force fields using experimental diffusion data .

Q. Basic: What are the key safety protocols for handling calcium bis(fluorosulfonyl)azanide in laboratory settings?

- Hazards : Corrosive (skin/eye damage), hygroscopicity, and thermal decomposition (>200°C).

- Protocols :

Q. Advanced: How does calcium bis(fluorosulfonyl)azanide compare to other calcium salts (e.g., Ca(TFSI)₂) in terms of SEI formation on calcium metal anodes?

Ca(FSI)₂ may form a more stable solid-electrolyte interphase (SEI) due to FSI⁻’s lower reduction potential vs. TFSI⁻.

Properties

IUPAC Name |

calcium;bis(fluorosulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2F2NO4S2/c;2*1-8(4,5)3-9(2,6)7/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFGCWDVDGWDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-](S(=O)(=O)F)S(=O)(=O)F.[N-](S(=O)(=O)F)S(=O)(=O)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaF4N2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1906900-37-5 | |

| Record name | Calcium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.